![molecular formula C18H21N3O3S B4629398 METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4629398.png)
METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
Methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a piperazine ring substituted with a phenyl group, which is linked to the thiophene core via a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenyl-substituted piperazine reacts with an activated thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or carbamoyl groups, leading to the formation of corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene or piperazine derivatives.
Scientific Research Applications
Methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors or enzymes, while the thiophene core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate
- Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
- Ethyl 5-(anilinocarbonyl)-2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 5-methyl-2-{[(4-phenylpiperazino)carbonyl]amino}-3-thiophenecarboxylate is unique due to the specific combination of its functional groups. The presence of a phenyl-substituted piperazine linked to a thiophene core via a carbamoyl group imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-12-15(17(22)24-2)16(25-13)19-18(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIUZFAQYUQUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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